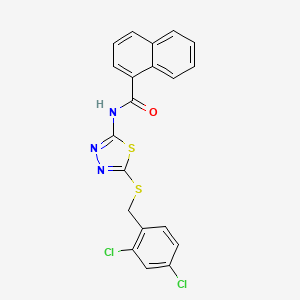

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

N-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 2,4-dichlorobenzylthio substituent at the 5-position of the thiadiazole ring and a 1-naphthamide group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticonvulsant, antiproliferative, and enzyme inhibitory properties. The 2,4-dichlorobenzyl group is critical for enhancing lipophilicity and binding affinity to biological targets, as demonstrated by its high potency in anticonvulsant assays (ED₅₀ = 0.65 μmol/kg in MES tests) .

Properties

Molecular Formula |

C20H13Cl2N3OS2 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H13Cl2N3OS2/c21-14-9-8-13(17(22)10-14)11-27-20-25-24-19(28-20)23-18(26)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,23,24,26) |

InChI Key |

YAYXGAVHGHMTDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.

Coupling with Naphthamide: The final step involves the coupling of the thiadiazole derivative with naphthamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or reduced thiadiazole derivatives.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced thiadiazole derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Industry:

Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.

Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical drugs with specific therapeutic effects.

Mechanism of Action

The mechanism of action of N-{5-[(2,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial or fungal cell membranes, disrupting their integrity and leading to cell death. The thiadiazole ring can inhibit certain enzymes or proteins essential for cell survival, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2,4-dichlorobenzylthio group is optimal for anticonvulsant activity, while antiproliferative effects favor bulkier substituents (e.g., quinazoline-thioacetamide in ).

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those for 5j or 15o, involving thiol-alkylation and amide coupling steps .

- Therapeutic Potential: Its high anticonvulsant potency positions it as a candidate for neurological disorders, though further studies on pharmacokinetics and toxicity are needed.

Q & A

Q. How can the synthesis of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide be optimized for reproducibility and yield?

Methodological Answer: The synthesis typically involves coupling a 1,3,4-thiadiazole core with a substituted benzylthio group and naphthamide moiety. Key steps include:

- Thiadiazole Formation : Use POCl₃ as a cyclizing agent under reflux (90°C for 3 hours) to form the thiadiazole ring from precursors like substituted carboxylic acids and thiosemicarbazides .

- Thioether Linkage : React the thiadiazole intermediate with 2,4-dichlorobenzyl chloride in dry acetone, using anhydrous K₂CO₃ as a base, under reflux for 3–5 hours .

- Recrystallization : Purify intermediates using DMSO/water (2:1) or ethanol to improve crystallinity .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio for thiadiazole and benzyl chloride) and monitor reaction progress via TLC .

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer: A combination of spectral and elemental analyses ensures structural confirmation:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1678 cm⁻¹, N-H at ~3305 cm⁻¹) .

- NMR Spectroscopy : Use ¹H NMR to confirm aromatic protons (δ 7.2–8.5 ppm for naphthamide) and ¹³C NMR for carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S percentages (±0.4% deviation) .

Q. What standardized protocols are used to evaluate its cytotoxic activity?

Methodological Answer: Cytotoxicity is assessed via:

- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cell lines for primary screening .

- MTT Assay : Treat cells with compound concentrations (0.01–100 µM) for 48–72 hours, measure IC₅₀ values using absorbance at 570 nm .

- Controls : Include cisplatin as a positive control (IC₅₀ ~0.02–0.1 µM for MCF-7) and DMSO as a solvent control .

Q. How is selectivity for cancer cells determined?

Methodological Answer: Selectivity is evaluated by comparing cytotoxicity in cancer vs. non-cancer cell lines:

- Non-Cancer Line : NIH3T3 (mouse embryonic fibroblast) is commonly used .

- Selectivity Index (SI) : Calculate SI = IC₅₀(non-cancer) / IC₅₀(cancer). A value >3 indicates promising selectivity .

- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) to confirm cancer-specific cell death pathways .

Q. Why do reaction yields vary in synthetic routes, and how can this be mitigated?

Methodological Answer: Yield variations (e.g., 58–81%) arise from:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Efficiency : Anhydrous K₂CO₃ enhances nucleophilic substitution in thioether formation .

- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions .

- Purification : Use gradient recrystallization (ethanol/DMF mixtures) to isolate pure products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anticancer potency?

Methodological Answer: SAR strategies include:

- Substituent Variation : Replace the 2,4-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or bulky groups to enhance steric effects .

- Thiadiazole Core Modifications : Introduce methyl/phenyl groups at the 5-position to improve hydrophobic interactions with target proteins .

- Bioisosteric Replacement : Substitute the naphthamide with benzimidazole to evaluate π-π stacking effects .

- Data Correlation : Compare IC₅₀ values across analogues to identify critical substituents (e.g., compound 4y: IC₅₀ = 0.034 µM for A549) .

Q. What computational methods are employed to predict BBB permeability for CNS-targeted applications?

Methodological Answer:

- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding energies to optimize substituents for enhanced BBB penetration .

- BBB Permeability Prediction : Use tools like Schrödinger’s QikProp to calculate logBB values (>0.3 indicates CNS penetration) .

- Molecular Dynamics (MD) : Model membrane partitioning of the compound in lipid bilayers to assess passive diffusion .

Q. How can molecular docking resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Target Identification : Dock the compound into validated targets (e.g., aromatase for MCF-7) using AutoDock Vina .

- Binding Mode Analysis : Compare docking scores (ΔG) with experimental IC₅₀ values to validate target engagement .

- Mutation Studies : Simulate point mutations in the target protein (e.g., CYP19A1) to explain resistance or potency loss .

Q. What strategies enhance metabolic stability without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to the naphthamide moiety for sustained release .

- Cytochrome P450 Inhibition : Use liver microsome assays to identify metabolic hotspots and block vulnerable sites (e.g., methyl groups on thiadiazole) .

- Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and human plasma (37°C) to measure degradation half-life .

Q. How can contradictory cytotoxicity data between similar compounds be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times .

- Dose-Response Validation : Repeat experiments with 8–10 concentration points to improve IC₅₀ accuracy .

- Off-Target Screening : Use kinome profiling to identify unintended interactions (e.g., kinase inhibition) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.